2-Methyl-1,3-bis(4-nitrobenzyl)-1H-imidazol-3-ium bromide
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Description
2-Methyl-1,3-bis(4-nitrobenzyl)-1H-imidazol-3-ium bromide (MBNBIB) is a synthetic, nitrogen-containing compound that was first synthesized in the late 1990s. It has a wide range of applications in scientific research, and its biochemical and physiological effects have been studied extensively. In
Scientific Research Applications
Antibacterial and Cytotoxicity Studies
- Antibacterial and Cytotoxicity: Synthesized N-heterocyclic carbene (NHC) silver(I) acetate complexes, including derivatives of 2-Methyl-1,3-bis(4-nitrobenzyl)-1H-imidazol-3-ium bromide, have been shown to exhibit medium to high antibacterial activity against Staphylococcus aureus and Escherichia coli. Additionally, these compounds demonstrated medium to high cytotoxicity on human renal-cancer cell line Caki-1 with IC50 values ranging from 15 to 27 μM (Patil et al., 2011).
Electrocatalytic Hydrogen Production
- Hydrogen Production Activity: Nickel complexes of N-heterocyclic carbenes, derived from compounds including this compound, have demonstrated significant activity in electrocatalytic proton reduction, suggesting their potential application in hydrogen production (Luo, Siegler, & Bouwman, 2016).
Ionic Liquid Crystals
- Liquid Crystal Properties: New ionic liquid crystals based on imidazolium salts, including variants of this compound, have been synthesized. Their mesomorphism and electrochemical behavior have been investigated, highlighting their potential use in advanced material science (Dobbs et al., 2006).
Corrosion Inhibition and Electrodeposition
- Corrosion Inhibition: Ionic liquids derived from imidazolium salts, akin to this compound, have shown effectiveness as corrosion inhibitors and additives in the electrodeposition of Ni-Co alloys, demonstrating significant potential in materials science and engineering (Omar et al., 2020).
Catalysis and Synthesis
- Catalytic and Synthetic Applications: Several studies have explored the use of compounds related to this compound in catalysis and synthetic chemistry. For instance, their use in the synthesis of novel nickel compounds for hydrogen production and their role in facilitating certain chemical reactions have been documented (Ren et al., 2011).
properties
IUPAC Name |
2-methyl-1,3-bis[(4-nitrophenyl)methyl]imidazol-1-ium;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N4O4.BrH/c1-14-19(12-15-2-6-17(7-3-15)21(23)24)10-11-20(14)13-16-4-8-18(9-5-16)22(25)26;/h2-11H,12-13H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXOENRJLZIHMH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)[N+](=O)[O-].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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